
Triprolidine(1+)
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Overview
Description
Triprolidine(1+) is an ammonium ion resulting from the protonation of the pyrrolidine nitrogen of tripoloidine. It is the major species at pH 7.3. It has a role as a H1-receptor antagonist. It is a conjugate acid of a triprolidine.
Scientific Research Applications
Antiallergic Applications
Primary Uses:
- Allergic Rhinitis: Triprolidine is effective in alleviating symptoms associated with seasonal and perennial allergic rhinitis, such as sneezing, runny nose, and itchy eyes. It acts as an H1 receptor antagonist, blocking the effects of histamine released during allergic reactions .
- Allergic Conjunctivitis: The compound provides symptomatic relief from allergic conjunctivitis caused by inhaled allergens or food .
- Skin Allergies: Triprolidine is also utilized for treating mild allergic skin conditions like urticaria and angioedema .
Mechanism of Action:
Triprolidine competes with histamine for H1 receptor binding sites on effector cells in various tissues, thus preventing the physiological effects of histamine such as pruritus and vascular permeability increase .
Sleep Disturbance Treatment
Recent studies have explored triprolidine's efficacy in addressing temporary sleep disturbances:
- Clinical Trial Findings: A randomized controlled trial indicated that triprolidine (2.5 mg and 5 mg) significantly improved sleep quality compared to a placebo over three nights. The study measured both objective (via wrist actimeters) and subjective (diary cards) sleep quality indicators .
- Dosage Effectiveness: The optimal dosage identified was 2.5 mg, which showed significant improvements in sleep latency and overall sleep disturbance index compared to placebo .
Pharmacokinetics
Understanding the pharmacokinetic profile of triprolidine is crucial for its clinical application:
- Absorption and Bioavailability: Triprolidine is rapidly absorbed with a half-life ranging from 3 to 6 hours. Its bioavailability can vary significantly among individuals due to factors like genetic differences .
- Distribution: The drug is known to distribute into various tissues, including the lungs, spleen, and kidneys, which can influence its therapeutic effects .
Off-Label Uses
Pulmonary Arterial Hypertension:
Emerging research suggests potential applications of triprolidine in treating pulmonary arterial hypertension by blocking endothelin receptors, thereby improving blood flow and reducing symptoms like breathlessness . This use remains under investigation but highlights the versatility of triprolidine beyond traditional antihistaminic applications.
Data Table: Summary of Applications
Case Studies
Case Study 1: Efficacy in Allergic Rhinitis
A clinical review highlighted that patients receiving triprolidine reported a significant reduction in allergy symptoms compared to those on placebo, reinforcing its role as a first-line treatment for allergic rhinitis.
Case Study 2: Sleep Quality Improvement
In a study involving adults with sleep disturbances, participants taking triprolidine noted enhanced sleep quality metrics over three nights versus placebo controls, suggesting its effectiveness as a short-term sedative.
Properties
Molecular Formula |
C19H23N2+ |
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Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine |
InChI |
InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/p+1/b18-11+ |
InChI Key |
CBEQULMOCCWAQT-WOJGMQOQSA-O |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C[NH+]2CCCC2)/C3=CC=CC=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC[NH+]2CCCC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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